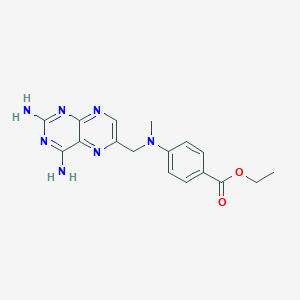

DAMPA Ethyl Ester

Description

The exact mass of the compound Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWKUSEZMEPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327851 | |

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43111-51-9 | |

| Record name | ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to DAMPA Analogs as M3 Muscarinic Receptor Antagonists

A Note on Nomenclature: The term "DAMPA Ethyl Ester" does not correspond to a well-characterized compound in the public scientific literature. It is highly probable that this refers to, or is a close analog of, 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) , a seminal and highly selective M3 muscarinic receptor antagonist.[1][2][3] This guide will, therefore, focus on the established mechanism of action of 4-DAMP and its analogs, which would be fundamentally identical for a putative ethyl ester derivative.

Introduction: The Significance of M3 Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] Among the five subtypes (M1-M5), the M3 receptor is predominantly located on smooth muscle cells, exocrine glands, and in the central nervous system, where it governs a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity.[4][5] Consequently, antagonists that selectively block the M3 receptor are of significant pharmacological interest for the treatment of conditions characterized by excessive parasympathetic activity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[6] 4-DAMP is a cornerstone research tool for elucidating the function of M3 receptors due to its high potency and selectivity.[7][8]

Core Mechanism of Action: Competitive Antagonism at the M3 Receptor

The primary mechanism of action of 4-DAMP and its analogs is competitive antagonism at the M3 muscarinic receptor.[1] This means that 4-DAMP binds reversibly to the same site on the M3 receptor as the endogenous agonist, acetylcholine, without activating the receptor.[4] By occupying the binding site, 4-DAMP prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to a physiological response.[4] This competitive interaction results in a right-ward shift in the dose-response curve for acetylcholine, indicating that a higher concentration of the agonist is required to elicit the same level of response in the presence of the antagonist.[1]

Molecular Interactions and Selectivity

The high affinity and selectivity of 4-DAMP for the M3 receptor subtype are dictated by its specific chemical structure. While it also shows some affinity for M1 and M5 receptors, it is considerably less potent at M2 and M4 receptors.[7] Studies with various 4-DAMP analogs have demonstrated that the structural requirements for high-affinity binding are most stringent at the M3 receptor compared to other subtypes.[9] This selectivity is crucial for its utility as a research tool and for the development of therapeutic agents with fewer side effects. For instance, a lack of significant M2 receptor antagonism is desirable in bronchodilators, as M2 receptors on presynaptic nerve terminals inhibit further acetylcholine release, and their blockade could paradoxically increase bronchoconstriction.[10]

Inhibition of Downstream Signaling Pathways

The M3 muscarinic receptor is coupled to the Gq family of G proteins.[6][11] Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This rapid increase in intracellular calcium is a key event in smooth muscle contraction and glandular secretion.[6][12]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[12] PKC then phosphorylates various intracellular proteins, leading to a sustained cellular response and contributing to processes like cell proliferation through pathways such as the mitogen-activated protein kinase (MAPK) cascade.[6][12]

By blocking acetylcholine's access to the M3 receptor, 4-DAMP and its analogs effectively inhibit this entire signaling cascade, preventing the generation of IP3 and DAG and the subsequent mobilization of intracellular calcium and activation of PKC.[4]

Quantitative Analysis of Receptor Affinity

The affinity of 4-DAMP and its analogs for muscarinic receptor subtypes is typically quantified using radioligand binding assays. These experiments measure the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50 value). The affinity of the antagonist (Ki) can then be calculated from the IC50 value.

| Compound | Receptor Subtype | Affinity (pKi or IC50) | Source |

| 4-DAMP | M3 | pKi = 9.3 | [7] |

| M5 | pKi = 8.9 | [7] | |

| M1 | Ki = 0.57 nM | [2] | |

| M2 | IC50 = 15 µM | [13] | |

| M3 | IC50 = 0.4 nM | [13] | |

| 4-DAMP Mustard (Aziridinium ion) | M3 | KD = 7.2 nM | [14] |

| M2 | KD = 43 nM | [14] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols for Validation

The mechanism of action of a muscarinic antagonist like 4-DAMP is validated through a combination of binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of the antagonist for the receptor.

Objective: To determine the Ki of the test compound (e.g., 4-DAMP analog) for a specific muscarinic receptor subtype.

Methodology:

-

Preparation of Receptor Source: Cell membranes are prepared from a cell line stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells expressing M3 receptors).

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Schild Analysis)

This assay measures the ability of the antagonist to inhibit the functional response to an agonist in an isolated tissue preparation.

Objective: To determine the potency (pA2 value) of the antagonist in a physiological system.

Methodology:

-

Tissue Preparation: An isolated tissue preparation rich in M3 receptors (e.g., guinea pig ileum or rat trachea) is mounted in an organ bath containing a physiological salt solution.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., 4-DAMP) for a set period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The process is repeated with several different concentrations of the antagonist. The dose ratios are calculated, and a Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Conclusion

DAMPA analogs, exemplified by the well-characterized antagonist 4-DAMP, exert their mechanism of action through potent and selective competitive antagonism of the M3 muscarinic acetylcholine receptor. This blockade prevents the Gq-mediated activation of phospholipase C, thereby inhibiting the downstream signaling cascade involving IP3-mediated calcium release and DAG-mediated PKC activation. This comprehensive understanding, validated through rigorous binding and functional assays, solidifies the role of these compounds as indispensable tools for pharmacological research and as a foundation for the development of targeted therapeutics for a range of smooth muscle and glandular disorders.

References

-

Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 100(3), 395–397. [Link]

-

Patsnap Synapse. (2024, June 21). What are M3 receptor antagonists and how do they work?[Link]

-

Song, P., Sekhon, H. S., Jia, Y., Keller, J. A., Blusztajn, J. K., Mark, G. P., & Spindel, E. R. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Cancer Research, 67(8), 3936–3944. [Link]

-

ResearchGate. (n.d.). Signal transduction pathways downstream of the M3 muscarinic receptor in respiratory epithelium. [Diagram]. Retrieved from [Link]

-

Ehlert, F. J., & Thomas, E. A. (1994). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences, 55(25-26), 2123–2130. [Link]

-

Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (1990). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. British Journal of Pharmacology, 100(3), 395–397. [Link]

-

Budd, D. C., Rae, A., & Tobin, A. B. (2005). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. Molecular Pharmacology, 68(2), 387–396. [Link]

-

Doods, H. N., Quirion, R., Mihm, G., Engel, W., & Entzeroth, M. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 100(1), 97–102. [Link]

-

Lazareno, S., Popham, A., & Birdsall, N. J. (2004). Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 141(5), 789–799. [Link]

-

Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England Journal of Medicine, 321(15), 1022–1029. [Link]

-

Thomas, E. A., & Ehlert, F. J. (1993). Kinetics of activation and in vivo muscarinic receptor binding of N-(2-bromoethyl)-4-piperidinyl diphenylacetate: an analog of 4-DAMP mustard. The Journal of Pharmacology and Experimental Therapeutics, 264(2), 779–787. [Link]

-

Fryer, A. D., & Jacoby, D. B. (1998). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. Life Sciences, 62(17-18), 1641–1647. [Link]

-

Eglen, R. M., & Whiting, R. L. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 94(3), 743–752. [Link]

-

Barlow, R. B., & Shepherd, M. K. (1986). The affinity of some acetylenic analogues of 4-DAMP methobromide for muscarinic receptors in guinea-pig ileum and atria. British Journal of Pharmacology, 89(4), 837–841. [Link]

-

Yang, G., Zhou, W., & Zhang, F. (1997). [Experimental study of selective muscarinic receptor antagonists on attenuation of morphine tolerance and dependence in rats]. Zhonghua Yi Xue Za Zhi, 77(2), 130–133. [Link]

-

Wikipedia. (n.d.). 4-DAMP. Retrieved from [Link]

-

Wallqvist, A., Fushs, J. E., Reifman, J., & Jorgensen, W. L. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & Medicinal Chemistry Letters, 23(9), 2779–2783. [Link]

-

ResearchGate. (n.d.). The addition of 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, an M3 antagonist, 0.2 mg/kg) to (A) amiodarone... [Image]. Retrieved from [Link]

-

Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

Sources

- 1. 4-DAMP - Wikipedia [en.wikipedia.org]

- 2. 4-DAMP [sigmaaldrich.com]

- 3. 4-DAMP - 4-DAMPメチオジド, 4-ジフェニルアセトキシ-N-メチルピペリジニンメチオジド [sigmaaldrich.com]

- 4. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. usbio.net [usbio.net]

- 9. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-DAMP | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]

- 14. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of DAMPA Ethyl Ester

This guide provides a comprehensive overview of the synthesis and characterization of DAMPA Ethyl Ester, a methotrexate analog with a modified ester group.[1] Intended for researchers, scientists, and professionals in drug development, this document details the scientific principles and practical methodologies for the successful preparation and analysis of this compound.

Introduction: The Significance of this compound

This compound, with the IUPAC name 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester, is a derivative of methotrexate, a widely used chemotherapeutic agent.[2] The modification of the carboxylic acid group to an ethyl ester can significantly alter the physicochemical properties of the parent drug, potentially influencing its solubility, membrane permeability, and pharmacokinetic profile. Such modifications are a common strategy in drug development to enhance therapeutic efficacy and reduce side effects.[3] This guide will provide a detailed protocol for the synthesis of this compound and the analytical techniques required to confirm its identity, purity, and structural integrity.

Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound can be approached through the esterification of its parent carboxylic acid, N-(2,3-dimethylphenyl)anthranilic acid (DAMPA). A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Proposed Synthesis of this compound

The synthesis of this compound can be logically inferred from the synthesis of its parent compound, N-(2,3-dimethylphenyl)anthranilic acid, which involves the reaction of the potassium salt of 2-bromobenzoic acid with 2,3-dimethylaniline in the presence of a copper(II) catalyst.[4] Following the formation of the parent acid, a subsequent esterification step would yield the desired ethyl ester.

Sources

An In-Depth Technical Guide to DAMPA Ethyl Ester: Physicochemical Properties, Structure, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of DAMPA Ethyl Ester, a notable analog of the widely used chemotherapeutic agent, Methotrexate. Synthesizing foundational chemical data with its pharmacological context, this document serves as a critical resource for professionals engaged in drug discovery, medicinal chemistry, and cancer research. We will delve into the molecule's structural and physicochemical properties, its mechanistic relationship to dihydrofolate reductase inhibition, and the experimental methodologies relevant to its study.

Introduction: Situating this compound in Antifolate Research

This compound, known by its IUPAC name ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate, is a derivative of 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA).[1][2] DAMPA itself is a primary metabolite of Methotrexate, a cornerstone of modern chemotherapy.[3] The structural modification of the carboxyl group to an ethyl ester in this compound alters its physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design and development.[1] Understanding these properties is paramount for evaluating its potential as a research tool or a therapeutic agent. As an analog of Methotrexate, its primary mechanism of action is anticipated to be the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[3][4]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While some experimental values for this compound are not extensively reported in publicly available literature, we can compile known data and infer other properties based on its structural relationship to similar compounds.

| Property | Value | Source(s) |

| CAS Number | 43111-51-9 | [1] |

| Molecular Formula | C₁₇H₁₉N₇O₂ | [1] |

| Molecular Weight | 353.38 g/mol | [1] |

| IUPAC Name | ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate | [2] |

| Appearance | Yellow Solid | [5] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, and Dichloromethane. | [5] |

| Melting Point | Data not available | [6] |

| Boiling Point | Data not available | [6] |

| pKa | Data not available | N/A |

Note on Data Availability: It is important for researchers to note that certain experimental data for this compound, such as its melting point, boiling point, and pKa, are not readily found in the current body of scientific literature.[6] Experimental determination of these values would be a valuable contribution to the field.

Molecular Structure and Elucidation

The chemical structure of this compound is central to its biological activity. It comprises a pteridine ring system, a p-aminobenzoic acid moiety, and an ethyl ester group.

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, a singlet for the N-methyl group, a singlet for the methylene bridge, and signals for the amine protons on the pteridine ring.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, carbons of the aromatic and pteridine rings, the N-methyl carbon, the methylene bridge carbon, and the carbons of the ethyl group.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), N-H stretching of the amino groups, and C-H stretching from the aromatic and aliphatic components.[8][9]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (353.38 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage at the benzylic position.

Synthesis Methodology: A Generalized Approach

A plausible synthetic route for this compound can be extrapolated from established methods for synthesizing Methotrexate and its analogs.[4][10] A common strategy involves the condensation of a pteridine precursor with the appropriate side chain.

Proposed Synthetic Protocol

-

Starting Materials: 6-bromomethyl-2,4-diaminopteridine and ethyl 4-(methylamino)benzoate.

-

Reaction: Condensation of 6-bromomethyl-2,4-diaminopteridine with ethyl 4-(methylamino)benzoate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and may be facilitated by the presence of a non-nucleophilic base to scavenge the HBr formed during the reaction.

-

Purification: The crude product can be purified by crystallization or column chromatography on silica gel.

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action: The Dihydrofolate Reductase Inhibition Pathway

As a structural analog of Methotrexate, this compound is presumed to function as an antifolate agent by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3]

By inhibiting DHFR, this compound would disrupt the synthesis of these essential building blocks, leading to the cessation of cell division and ultimately, cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis. The structure-activity relationship of DHFR inhibitors is a well-studied area, with the 2,4-diaminopteridine core being a key pharmacophore for binding to the active site of the enzyme.[11][12]

Caption: Proposed mechanism of action of this compound via DHFR inhibition.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific inquiry:

-

Structure-Activity Relationship (SAR) Studies: As a derivative of Methotrexate, it can be used in SAR studies to understand how modifications to the glutamic acid portion of the parent molecule affect its binding to DHFR and its overall biological activity.[11][12]

-

Drug Delivery Research: The esterification of the carboxylic acid group can be explored as a prodrug strategy to enhance the lipophilicity and potentially the cell permeability of antifolate compounds.

-

Metabolism Studies: this compound can be used as a reference standard in analytical methods for studying the metabolism of Methotrexate and related compounds.[5]

-

Development of Novel Antifolates: It can serve as a lead compound for the design and synthesis of new DHFR inhibitors with improved efficacy, selectivity, or pharmacokinetic profiles.

Conclusion and Future Directions

This compound represents an important molecule within the landscape of antifolate research. While its primary utility is currently as a research chemical and a structural analog of Methotrexate, its study provides valuable insights into the design of novel chemotherapeutic agents. Future research efforts should focus on the experimental determination of its complete physicochemical profile, the development of optimized and fully characterized synthetic routes, and a detailed biological evaluation of its efficacy and selectivity as a DHFR inhibitor. Such studies will undoubtedly contribute to the ongoing efforts to develop more effective and less toxic cancer therapies.

References

-

Structure-activity relationships of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]

-

Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. PubMed. Available at: [Link]

-

Three-dimensional quantitative structure-activity relationship analysis of a set of Plasmodium falciparum dihydrofolate reductase inhibitors using a pharmacophore generation approach. PubMed. Available at: [Link]

-

Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D-QSAR methods. Semantic Scholar. Available at: [Link]

-

Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Available at: [Link]

-

Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. NIH. Available at: [Link]

-

Development of Methotrexate Complexes Endowed with New Biological Properties Envisioned for Musculoskeletal Regeneration in Rheumatoid Arthritis Environments. MDPI. Available at: [Link]

- Synthesis of methotrexate. Google Patents.

- Synthesis of methotrexate. Google Patents.

-

METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. Gpatindia. Available at: [Link]

-

SYNTHESIS OF METHOTREXATE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube. Available at: [Link]

-

Methotrexate analogues. 12. Synthesis and biological properties of some aza homologues. PubMed. Available at: [Link]

-

Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro... PubMed. Available at: [Link]

-

Methotrexate. PubChem. Available at: [Link]

-

Folate analogues. 33. Synthesis of folate and antifolate poly-gamma-glutamates by [(9-fluorenylmethoxy)oxy]carbonyl chemistry and biological evaluation of certain methotrexate polyglutamate polylysine conjugates as inhibitors of the growth of H35 hepatoma cells. PubMed. Available at: [Link]

-

Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. MDPI. Available at: [Link]

-

Folate analogs. 33. Synthesis of folate and antifolate poly-.gamma.-glutamates by [(9-fluorenylmethoxy)oxy]carbonyl chemistry and biological evaluation of certain methotrexate polyglutamate polylysine conjugates as inhibitors of the growth of H35 hepatoma cells. ACS Publications. Available at: [Link]

-

Antifolates – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. PubMed Central. Available at: [Link]

-

4-methylamino-benzoic acid ethyl ester. ChemSynthesis. Available at: [Link]

-

This compound. Veeprho. Available at: [Link]

-

4-[(2,4-Diamino-6-pteridinyl)methyl-methylamino]benzoic acid methyl ester. SpectraBase. Available at: [Link]

-

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. PubChem. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Properties of Esters. Chemistry LibreTexts. Available at: [Link]

-

Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): Formulation design and optimization studies. PMC - NIH. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. veeprho.com [veeprho.com]

- 3. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. This compound CAS#: 43111-51-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 9. Structure-activity relationships of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

In Vitro Cytotoxicity of DAMPA Ethyl Ester on Cancer Cell Lines: A Technical Guide for Researchers

Introduction: The Rationale for Investigating DAMPA Ethyl Ester in Oncology Research

In the landscape of cancer therapeutics, the quest for novel agents with enhanced efficacy and selectivity remains a paramount objective. Antimetabolites, a class of drugs that mimic endogenous molecules to interfere with critical cellular processes, have long been a cornerstone of chemotherapy.[1] Within this class, antifolates have a storied history, with methotrexate being a prime example of a potent agent that disrupts DNA synthesis and repair by targeting dihydrofolate reductase (DHFR).[2][3]

This guide focuses on a promising, yet under-investigated, analog: this compound. Chemically designated as 4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester, it is a derivative of DAMPA (Deoxyaminopteroic acid), a known methotrexate metabolite, and a direct analog of methotrexate itself.[4][5] The addition of an ethyl ester group is a strategic chemical modification aimed at increasing the lipophilicity of the parent molecule. This alteration is hypothesized to enhance the compound's ability to permeate cellular membranes, a common strategy in prodrug design to improve bioavailability and intracellular drug concentrations.[6][7]

While direct cytotoxic data for this compound is not yet widely published, its structural similarity to methotrexate strongly suggests a similar mechanism of action.[8] It is presumed to act as a competitive inhibitor of DHFR, an essential enzyme in the folate metabolic pathway responsible for regenerating tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[9][10] By disrupting this pathway, this compound is expected to halt DNA replication and repair, leading to cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[11]

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro cytotoxicity of this compound. We will delve into the core experimental protocols necessary to quantify its effects on cancer cell lines, elucidate its mode of action, and provide insights into the interpretation of the resulting data. The methodologies described herein are designed to be robust, self-validating, and grounded in established scientific principles.

I. Foundational Concepts: Understanding the Presumed Mechanism of Action

The cytotoxic potential of this compound is predicated on its role as an antifolate. The central hypothesis is that it functions as a prodrug, with the ethyl ester moiety facilitating its entry into the cell, where it is then hydrolyzed to its active form, DAMPA, which can be further metabolized. The primary target of this active form is expected to be Dihydrofolate Reductase (DHFR).

The Folate Pathway and DHFR Inhibition

The folate pathway is critical for the de novo synthesis of nucleotides. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key component of DNA.[12]

By competitively inhibiting DHFR, this compound's active metabolite would deplete the intracellular pool of THF.[8] This leads to an accumulation of DHF and a shutdown of thymidylate and purine synthesis, thereby stalling DNA replication and repair, which disproportionately affects rapidly dividing cancer cells.[3]

Caption: Proposed mechanism of this compound cytotoxicity.

II. Experimental Framework: A Step-by-Step Guide to Assessing Cytotoxicity

A multi-faceted approach is essential to thoroughly characterize the cytotoxic effects of this compound. We recommend a tiered experimental workflow, starting with an assessment of overall cell viability and proliferation, followed by a more specific investigation into the mode of cell death.

A. Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the research question. A panel of cell lines from different cancer types (e.g., lung, breast, leukemia) is recommended to assess the spectrum of activity. For the purposes of this guide, we will reference protocols for commonly used adherent cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).

Standard Cell Culture Protocol:

-

Cell Line Maintenance: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. For A549 cells, this is typically every 3-4 days.[6]

B. Experiment 1: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The solvent (e.g., DMSO) concentration should be kept constant across all treatments and should not exceed 0.5%. Include vehicle-only controls.[14]

-

Incubation: Replace the medium in the wells with the prepared drug dilutions and incubate for various time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

C. Experiment 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.

LDH Assay Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (vehicle-treated cells).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100).

D. Experiment 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection

To determine if cell death is occurring via apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]

Annexin V/PI Staining Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[8][10]

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[8][10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).[9]

-

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

III. Data Presentation and Interpretation

Table 1: IC50 Values of this compound on Various Cancer Cell Lines (MTT Assay)

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| A549 | 24 | 75.2 ± 5.1 |

| 48 | 42.8 ± 3.9 | |

| 72 | 21.5 ± 2.3 | |

| MCF-7 | 24 | 98.6 ± 7.2 |

| 48 | 65.1 ± 6.4 | |

| 72 | 38.9 ± 4.1 | |

| HeLa | 24 | 88.4 ± 6.8 |

| 48 | 53.7 ± 5.5 | |

| 72 | 29.3 ± 3.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The IC50 values demonstrate the concentration- and time-dependent cytotoxic effect of this compound. A lower IC50 value indicates greater potency.

Table 2: Cytotoxicity of this compound (LDH Release Assay)

| Cell Line | Treatment (48 hours) | % Cytotoxicity |

| A549 | Vehicle Control | 2.1 ± 0.5 |

| DAMPA EE (25 µM) | 15.4 ± 2.1 | |

| DAMPA EE (50 µM) | 35.8 ± 3.7 | |

| DAMPA EE (100 µM) | 68.2 ± 5.9 | |

| MCF-7 | Vehicle Control | 1.8 ± 0.4 |

| DAMPA EE (25 µM) | 10.1 ± 1.5 | |

| DAMPA EE (50 µM) | 28.9 ± 3.1 | |

| DAMPA EE (100 µM) | 55.7 ± 4.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The percentage of cytotoxicity confirms that this compound induces cell membrane damage in a dose-dependent manner.

Table 3: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)

| Treatment (48 hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.6 | 2.3 ± 0.5 |

| DAMPA EE (25 µM) | 70.1 ± 4.5 | 18.3 ± 2.9 | 11.6 ± 2.1 |

| DAMPA EE (50 µM) | 45.8 ± 3.8 | 35.6 ± 3.4 | 18.6 ± 2.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The significant increase in the percentage of early and late apoptotic cells following treatment with this compound indicates that the compound induces cell death primarily through apoptosis.

IV. Concluding Remarks and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound's cytotoxic effects on cancer cell lines. The presented methodologies, when executed with precision, will yield reliable and reproducible data to ascertain the compound's potential as an anticancer agent.

Future research should aim to:

-

Confirm the inhibition of DHFR activity by this compound's metabolites in cell-free and cell-based assays.

-

Investigate the cellular uptake and intracellular hydrolysis of this compound.

-

Explore the effects of this compound on other signaling pathways that may be modulated by antifolates, such as the JAK/STAT pathway.

-

Assess the in vivo efficacy and toxicity of this compound in preclinical animal models of cancer.

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of this compound and contribute to the development of next-generation anticancer therapies.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Gothoskar, A. V. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Assaraf, Y. G., et al. (2014). The Antifolates. Drug Resistance Updates, 17(4-5), 1-11. Retrieved from [Link]

-

University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Cancer Research UK. (2022, November 29). Methotrexate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Methotrexate in Cancer Therapy: Mechanisms and Treatment Strategies. Retrieved from [Link]

-

National Cancer Institute. (2025, January 8). Methotrexate Sodium (Cancer Treatment). Retrieved from [Link]

-

Asbestos.com. (n.d.). Antifolates for Cancer Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

Taylor, I. W., & Tattersall, M. H. (1981). Methotrexate cytotoxicity in cultured human leukemic cells studied by flow cytometry. Cancer Research, 41(4), 1549–1558. Retrieved from [Link]

-

Thomas, S., et al. (2015). Methotrexate Is a JAK/STAT Pathway Inhibitor. PLoS ONE, 10(7), e0130078. Retrieved from [Link]

-

Matherly, L. H., et al. (2011). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 21(10), 683–688. Retrieved from [Link]

-

Ucar, E. O., & Arda, N. (2022). Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line. ACS Omega, 7(40), 35939–35946. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 43111-51-9. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

-

Rooseboom, M., Commandeur, J. N. M., & Vermeulen, N. P. E. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological Reviews, 56(1), 53–102. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(23), 7248. Retrieved from [Link]

-

MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6296. Retrieved from [Link]

-

Spandidos Publications. (2019). PD-L1 expression levels on tumor cells affect their immunosuppressive activity. Oncology Letters, 18(5), 5275–5282. Retrieved from [Link]

Sources

- 1. Post-chemotherapy cognitive impairment - Wikipedia [en.wikipedia.org]

- 2. Methotrexate cytotoxicity in cultured human leukemic cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Lipophilic methotrexate conjugates with glucose‐lipoamino acid moieties: Synthesis and in vitro antitumor activity | Semantic Scholar [semanticscholar.org]

- 5. Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determinants of antifolate cytotoxicity: folylpolyglutamate synthetase activity during cellular proliferation and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protection of cells from methotrexate toxicity by 7-hydroxymethotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dendrimer - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Pharmacokinetics and Metabolism of DAMPA Ethyl Ester in vivo

An In-Depth Technical Guide for Researchers

Abstract

DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) is the primary metabolite of the widely used anticancer drug methotrexate, formed via enzymatic cleavage. While DAMPA itself has been studied, the use of an ethyl ester derivative represents a classic prodrug strategy aimed at modifying its physicochemical properties, primarily to enhance membrane permeability and oral bioavailability. This guide provides a comprehensive technical framework for investigating the in vivo pharmacokinetics (PK) and metabolism of DAMPA Ethyl Ester. We will explore the predicted absorption, distribution, metabolism, and excretion (ADME) profile based on its chemical nature as an amino acid ethyl ester and outline robust experimental protocols for its preclinical evaluation. This document is intended for researchers, pharmacologists, and drug development professionals seeking to characterize novel ester prodrugs.

Introduction: The Rationale for this compound

Methotrexate's clinical utility is sometimes hampered by poor cellular uptake and renal toxicity, which can be exacerbated by its metabolites. The primary metabolite, DAMPA, is formed when the rescue agent carboxypeptidase-G₂ is used in cases of methotrexate-induced renal failure[1]. Understanding the disposition of DAMPA is therefore clinically relevant.

The synthesis of this compound (CAS 43111-51-9) is a logical application of the prodrug concept[2]. Carboxylic acid groups, like the one on DAMPA, are typically ionized at physiological pH, rendering them hydrophilic and limiting their ability to cross lipid-rich cell membranes via passive diffusion. By converting this group to an ethyl ester, the molecule's polarity is reduced, and its lipophilicity is increased. This modification is designed to:

-

Enhance oral absorption from the gastrointestinal (GI) tract[3][4].

-

Improve passive diffusion across cellular barriers.

-

Potentially alter tissue distribution.

The core hypothesis is that once absorbed, the ester bond will be rapidly hydrolyzed by endogenous carboxylesterases (CES) in the plasma, liver, or target tissues, releasing the active parent compound, DAMPA, and the generally non-toxic byproduct, ethanol[5][6].

Predicted ADME Profile and Metabolic Fate

While specific in vivo data for this compound is not publicly available, we can construct a robust predictive model based on established principles of ethyl ester prodrugs and the known metabolism of DAMPA.

Absorption

Following oral administration, this compound is expected to be absorbed primarily from the small intestine. Its increased lipophilicity compared to DAMPA should facilitate passive diffusion across the intestinal epithelium[3]. However, the GI tract contains esterases that can hydrolyze the prodrug pre-systemically[7][8][9]. The extent of this first-pass hydrolysis versus absorption of the intact ester is a critical determinant of oral bioavailability.

Distribution

Once in systemic circulation, the intact ester is expected to distribute into tissues. Lipophilic compounds often have a larger volume of distribution than their polar counterparts. L-arginine ethyl ester, for example, is designed to enhance tissue distribution by allowing passive penetration of cell membranes[6]. The rate and extent of hydrolysis in the blood versus tissues will dictate whether the parent compound (DAMPA) is liberated systemically or more locally within specific tissues. Notably, fatty acid ethyl esters (FAEEs) are known to be rapidly degraded in circulation, with a reported half-life as short as 58 seconds in rats[7][9].

Metabolism: A Two-Step Bioactivation Pathway

The metabolism of this compound is predicted to occur in two major phases:

-

Step 1: Prodrug Hydrolysis: The primary and essential metabolic step is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by carboxylesterases (CES1 and CES2), which are abundant in the liver, plasma, and intestine[5][10]. This enzymatic action releases the active drug, DAMPA, and ethanol. The rate of this conversion is species-dependent and dictates the pharmacokinetic profile of the released drug[10][11].

-

Step 2: Metabolism of Parent DAMPA: Following its release, DAMPA is subject to further metabolism. Studies in nonhuman primates have shown that DAMPA is metabolized into several products, including hydroxy-DAMPA and glucuronide conjugates of both DAMPA and hydroxy-DAMPA[1].

The proposed metabolic cascade is visualized below.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

A sensitive and specific analytical method is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[12]

Protocol Outline:

-

Standard Preparation: Obtain certified reference standards for this compound and DAMPA.

-

Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Analyte Tuning: Infuse standards to optimize MS parameters (precursor/product ion transitions, collision energy, etc.) for both the prodrug and the parent drug.

-

Chromatography: Develop a gradient elution method (e.g., using a C18 column with a mobile phase of water and acetonitrile with 0.1% formic acid) that provides baseline separation of this compound from DAMPA.

-

Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard. Vortex, centrifuge, and inject the supernatant.

-

Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability (including stability in blood/plasma at various conditions to assess hydrolysis).[12]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Key Parameters to Calculate:

-

Cₘₐₓ: Maximum observed plasma concentration.

-

Tₘₐₓ: Time to reach Cₘₐₓ.

-

AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).

-

t₁/₂: Terminal half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F% (Absolute Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

The results for both the prodrug (this compound) and the released parent (DAMPA) should be calculated and tabulated for comparison.

| Parameter | This compound (IV) | DAMPA (from IV Ester) | This compound (PO) | DAMPA (from PO Ester) | DAMPA (IV Control) |

| Dose (mg/kg) | 1 | - | 5 | - | 0.8 |

| Cₘₐₓ (ng/mL) | Value | Value | Value | Value | Value |

| Tₘₐₓ (h) | Value | Value | Value | Value | Value |

| AUC₀₋inf (hng/mL) | Value | Value | Value | Value | Value |

| t₁/₂ (h) | Value | Value | Value | Value | Value |

| CL (L/h/kg) | Value | - | - | - | Value |

| F (%) | - | - | Value | Value† | - |

| *Molar equivalent dose |

†Represents the bioavailability of the parent drug from the orally administered prodrug.

Conclusion

The investigation of this compound serves as a model case for characterizing novel ethyl ester prodrugs. Its pharmacokinetic profile is fundamentally governed by the interplay between its absorption as an intact ester and its rate of hydrolysis by carboxylesterases. The liberation of the active parent, DAMPA, is the critical bioactivation step, after which the known metabolic pathways of DAMPA take over. A well-designed in vivo study, combining robust IV and PO study arms with a validated LC-MS/MS bioanalytical method, is essential to quantify total drug exposure, determine oral bioavailability, and ultimately validate the success of the prodrug strategy. This systematic approach ensures the generation of high-quality, reliable data crucial for advancing drug development programs.

References

-

Prasuna, P., et al. (1999). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 27(9), 1045-1053. [Link]

-

Fu, S., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 105(2), 940-946. [Link]

-

Hergenrother, P. J., et al. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 5(9), 1469-1481. [Link]

-

Wikipedia contributors. (2023). L-Arginine ethyl ester. Wikipedia, The Free Encyclopedia. [Link]

-

Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 1-17. [Link]

-

Gorski, J. C., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(1), G184-G190. [Link]

-

Ferreira, P. M., & Giraud, B. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(7), 886. [Link]

-

Widemann, B. C., et al. (1998). Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid. Journal of Pharmacology and Experimental Therapeutics, 287(1), 225-231. [Link]

-

Wikipedia contributors. (2025). Amino esters. Wikipedia, The Free Encyclopedia. [Link]

-

Gorski, J., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. ResearchGate. [Link]

-

Gorski, J.C., et al. (1997). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology, 273(1 Pt 1), G184-90. [Link]

-

El-Khoury, A. E., & Young, V. R. (2000). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 130(4S Suppl), 988S-1001S. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. [Link]

-

Wójcik, M., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 23(14), 7854. [Link]

-

Salem, R. O., & Laposata, M. (2001). Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake. Clinical Chemistry, 47(3), 543-549. [Link]

-

Druml, W., et al. (1987). Pharmacokinetics of essential amino acids in chronic dialysis-patients. American Journal of Clinical Nutrition, 46(1), 26-31. [Link]

-

Hamazaki, T., et al. (1985). Effects of orally administered ethyl ester of eicosapentaenoic acid (EPA; C20:5, omega-3) on PGI2-like substance production by rat aorta. Prostaglandins, 29(4), 557-567. [Link]

-

Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

-

Fischer, J. (2014). Methods for the Determination of Endocrine-Disrupting Phthalate Esters. ResearchGate. [Link]

-

Kaczor, A. A., et al. (2016). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(11), 1225-1234. [Link]

-

U.S. Environmental Protection Agency. (1997). Environmental Chemistry Methods: MCPA. [Link]

-

Daniel, J. W. (1983). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 48, 103-112. [Link]

-

Braeckman, R. A., et al. (2014). Effects of Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on Pharmacokinetic Parameters of Rosiglitazone in Healthy Subjects. Clinical Pharmacology in Drug Development, 3(1), 58-64. [Link]

Sources

- 1. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scirp.org [scirp.org]

- 4. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Arginine ethyl ester - Wikipedia [en.wikipedia.org]

- 7. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on DAMPA Ethyl Ester as a Methotrexate Analog

A Senior Application Scientist's Perspective on Preclinical Evaluation

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy for decades, faces challenges of cellular resistance and systemic toxicity. This guide provides a comprehensive technical framework for the early-stage research and development of DAMPA Ethyl Ester, a novel analog of Methotrexate. By leveraging field-proven insights, this document outlines the rationale, synthesis, and preclinical evaluation of this promising compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.

Introduction: The Rationale for a Novel Methotrexate Analog

Methotrexate functions as a potent antifolate, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids, thereby arresting cell division.[1][2][3] However, its clinical efficacy can be hampered by both intrinsic and acquired resistance mechanisms in cancer cells, as well as significant side effects.[1]

The development of Methotrexate analogs aims to overcome these limitations. DAMPA (2,4-diamino-N¹⁰-methylpteroic acid) is an active metabolite of Methotrexate.[4] The focus of this guide, this compound, is a modification of DAMPA, introducing an ethyl ester group.[5][6] The rationale for this modification is twofold:

-

Enhanced Cellular Uptake: The esterification of the carboxyl group increases the lipophilicity of the molecule. This is hypothesized to facilitate passive diffusion across the cell membrane, potentially bypassing the reduced folate carrier (RFC) transport system, a common site of Methotrexate resistance.[1]

-

Prodrug Strategy: It is anticipated that intracellular esterases will hydrolyze the ethyl ester, releasing the active DAMPA moiety within the cancer cell. This targeted activation could enhance selectivity and reduce systemic exposure to the active drug.

This guide will provide a roadmap for the initial preclinical evaluation of this compound, from its synthesis to in vitro and in vivo assessments.

Synthesis and Characterization of this compound

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible and efficient method can be inferred from established procedures for the esterification of Methotrexate and related compounds.[7][8][9]

Proposed Synthesis Workflow

The synthesis of this compound would likely involve the direct esterification of 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Dissolution: Suspend 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) in a suitable volume of anhydrous ethanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension. The reaction should be carried out under anhydrous conditions to favor ester formation.

-

Reaction: Heat the mixture to reflux for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). The product can then be extracted into an organic solvent like ethyl acetate.

-

Purification: The crude product should be purified, for example by recrystallization or column chromatography, to yield pure this compound.

Characterization and Quality Control

A rigorous characterization of the synthesized this compound is crucial for ensuring its identity, purity, and stability.

| Analytical Method | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the protons and carbons of the pteridine ring, the N-methyl group, the benzoyl group, and the ethyl ester moiety. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₁₉N₇O₂), which is 353.38 g/mol .[5] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single, sharp peak indicating a high degree of purity (>98%). |

| Solubility Studies | Formulation development | Determination of solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) to inform in vitro and in vivo study design.[10] |

In Vitro Evaluation: Assessing Anticancer Potential

The initial in vitro evaluation of this compound aims to determine its cytotoxicity against relevant cancer cell lines and to elucidate its mechanism of action.

Cell Line Selection

A panel of cancer cell lines should be selected to assess the activity of this compound, including:

-

Methotrexate-sensitive cell lines: To establish baseline activity.

-

Methotrexate-resistant cell lines: To investigate the ability of this compound to overcome known resistance mechanisms. A study on Methotrexate diethyl ester utilized MCF-7 and MDA-MB-231 breast cancer cell lines, which are known to exhibit resistance to MTX.[11]

-

Normal (non-cancerous) cell lines: To assess for selective cytotoxicity.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound, Methotrexate (as a positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Mechanistic Studies: Dihydrofolate Reductase (DHFR) Inhibition Assay

To confirm that this compound acts via the same primary mechanism as Methotrexate, a DHFR inhibition assay is essential.

Sources

- 1. The methotrexate story: a paradigm for development of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. DAMPAned Methotrexate: A Case Report and Review of the Management of Acute Methotrexate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. veeprho.com [veeprho.com]

- 7. Methotrexate analogs. 2. A facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound CAS#: 43111-51-9 [m.chemicalbook.com]

- 11. Methotrexate diethyl ester-loaded lipid-core nanocapsules in aqueous solution increased antineoplastic effects in resistant breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DAMPA Ethyl Ester (CAS 43111-51-9): A Dihydrofolate Reductase Inhibitor for Research Applications

Abstract

This technical guide provides a comprehensive overview of DAMPA Ethyl Ester (CAS 43111-51-9), a structural analog of methotrexate and a potent inhibitor of dihydrofolate reductase (DHFR). Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, mechanism of action, potential research applications, and detailed protocols for its characterization and use in enzymatic assays. By synthesizing data from established chemical principles and related antifolate compounds, this guide serves as an essential resource for leveraging this compound as a precise tool in biochemical and pharmacological research.

Introduction: Understanding this compound

This compound, systematically named ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate, is a member of the antifolate class of compounds.[1] It is the ethyl ester derivative of 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a primary metabolite of the widely used chemotherapeutic and immunosuppressive drug, Methotrexate (MTX).[2][3] The core structure, featuring a pteridine ring system, is pivotal to its biological activity.

Like methotrexate, DAMPA and its esters are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism.[2][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA.[5] Inhibition of DHFR disrupts these pathways, leading to the cessation of cellular proliferation.

The ethyl ester modification in this compound renders the molecule more lipophilic compared to its parent carboxylic acid, DAMPA. This alteration can significantly influence its solubility, cell permeability, and pharmacokinetic properties, making it a valuable tool for specific research applications, particularly in studies where enhanced cellular uptake is desired. This guide will explore these properties and their implications for experimental design.

Physicochemical and Handling Properties

Accurate characterization and proper handling are fundamental to the successful application of any chemical probe. This section outlines the key physicochemical properties of this compound and provides guidance on its storage and handling.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 43111-51-9 | [6][7] |

| Molecular Formula | C₁₇H₁₉N₇O₂ | [6] |

| Molecular Weight | 353.38 g/mol | [6] |

| IUPAC Name | Ethyl 4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoate | [1] |

| Appearance | Yellow Solid | [7] |

| Solubility | Soluble in DMSO.[7] Poorly soluble in water. | [8] |

Storage and Stability

As an ester and a pteridine derivative, this compound requires specific storage conditions to ensure its integrity.

-

Storage Temperature: For long-term stability, the solid compound should be stored at -20°C.[9]

-

Light Sensitivity: Methotrexate and its analogs are known to be sensitive to light.[8] Therefore, this compound should be stored in a light-protected container (e.g., an amber vial).

-

Solution Stability: Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of ester compounds in aqueous solutions can be limited due to hydrolysis, especially at non-neutral pH. It is recommended to prepare aqueous dilutions fresh for each experiment.

Safety and Handling

This compound is classified as a research chemical and is not intended for diagnostic or therapeutic use.[6] As it is an analog of a cytotoxic drug, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Synthesis and Analytical Characterization

The quality and purity of a chemical probe are paramount. This section provides a representative synthesis pathway and outlines standard methods for analytical characterization.

Representative Synthesis Pathway

A plausible synthetic route involves the reaction of 2,4-diamino-6-(chloromethyl)pteridine with ethyl 4-(methylamino)benzoate.

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="2,4-Diamino-6-(chloromethyl)pteridine"]; B [label="Ethyl 4-(methylamino)benzoate"]; C [label="Coupling Reaction\n(Alkylation)", shape=ellipse, fillcolor="#FBBC05"]; D [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Chromatography)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Pure this compound"];

A -> C; B -> C; C -> D; D -> E; E -> F; }

This alkylation reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The crude product is then purified using techniques like column chromatography to yield the final, pure compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical quality control step. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

graph AnalyticalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "Workflow" { Start [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; HPLC [label="HPLC-UV Analysis\n(Purity Assessment & Quantification)"]; LCMS [label="LC-MS Analysis\n(Mass Verification)"]; NMR [label="NMR Spectroscopy\n(Structural Confirmation)"]; End [label="Characterized Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

} }

-